molecular formula C21H18Cl2FNO B2665139 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol CAS No. 321432-79-5

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol

Cat. No.: B2665139
CAS No.: 321432-79-5
M. Wt: 390.28
InChI Key: YYMLNKVPZVEHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol ( 321432-79-5) is a synthetic organic compound with a molecular formula of C₂₁H₁₈Cl₂FNO and a molecular weight of 390.3 g/mol . It is characterized by a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and a 4-fluorobenzylamino group at the 2-position, placing it within a class of structurally similar compounds that share features with known pesticides and bioactive molecules . In scientific research, this compound is a valuable scaffold in medicinal chemistry and drug discovery. Its structural characteristics, particularly the presence of halogen atoms (chlorine and fluorine), make it a candidate for developing novel therapeutic agents. Recent studies on related compounds have highlighted significant potential in antibacterial research, showing efficacy against challenging pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the compound's ability to interact with specific biological targets also makes it a subject of interest in anticancer research, where similar structures have demonstrated promise in inhibiting tumor growth . The compound's mechanism of action is believed to involve interaction with specific molecular targets like enzymes or receptors, potentially leading to inhibition or activation that results in a biological effect . Researchers utilize this compound exclusively for laboratory investigations. It is not intended for diagnostic or therapeutic applications. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-18-7-3-16(4-8-18)21(26,17-5-9-19(23)10-6-17)14-25-13-15-1-11-20(24)12-2-15/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLNKVPZVEHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions, such as nucleophilic substitution and reduction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced reaction monitoring techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol. Fluorinated compounds have been shown to exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been tested for their efficacy against strains like Staphylococcus aureus and Escherichia coli, demonstrating potential as novel antibacterial agents .

Anticancer Research
The compound's structural characteristics make it a candidate for anticancer research. Its ability to interact with specific biological targets can be leveraged to develop new therapeutic agents aimed at treating various forms of cancer. Studies involving similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Pharmaceutical Applications

Drug Development
The unique properties of this compound make it a valuable scaffold in drug design. Its ability to form stable interactions with biological macromolecules can facilitate the development of targeted therapies. Researchers are investigating its role as a lead compound for synthesizing more potent derivatives with enhanced pharmacological profiles .

Formulation in Therapeutics
This compound may also be explored for its potential use in drug formulations due to its solubility and stability characteristics. The incorporation of fluorinated groups often enhances the metabolic stability of drugs, making them more effective in clinical settings.

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of advanced polymers. The presence of halogen atoms can impart unique thermal and mechanical properties to polymer matrices, making them suitable for high-performance applications .

Nanotechnology
The compound's chemical structure can be modified for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By functionalizing nanoparticles with this compound, researchers aim to enhance the targeting and efficacy of therapeutic agents at the cellular level.

Case Studies

StudyFocusFindings
Antibacterial Efficacy Study Evaluated against E. coli and S. aureusShowed significant antibacterial activity comparable to standard antibiotics .
Anticancer Potential Assessment Tested on various cancer cell linesInduced apoptosis in cancer cells; further studies recommended for derivative synthesis .
Polymer Development Research Investigated as an additive in polymer formulationsImproved thermal stability and mechanical strength noted in preliminary tests .

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol can be better understood by comparing it with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) C₂₁H₁₇Cl₂FNO 4-chlorophenyl (×2), 4-fluorobenzylamino ~396.27 Discontinued; potential agrochemical/pharma use
1,1-Bis(4-chlorophenyl)ethanol (DCPC) C₁₄H₁₂Cl₂O 4-chlorophenyl (×2), hydroxyl 267.15 Pesticide intermediate; white crystalline solid
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₀H₁₅ClF₂OS 4-fluorophenyl (×2), 4-chlorobenzylsulfanyl 390.87 Research chemical; light- and moisture-sensitive
2-((4-Bromophenyl)sulfonyl)-1,1-bis(4-chlorophenyl)ethanol C₂₀H₁₅BrCl₂O₃S 4-chlorophenyl (×2), 4-bromophenylsulfonyl 486.20 High molecular weight; lab use only
p,p’-DDOH (2,2-bis(4-chlorophenyl)ethanol) C₁₄H₁₂Cl₂O 4-chlorophenyl (×2), hydroxyl 267.15 DDT metabolite; environmental persistence
Kelthane (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) C₁₄H₉Cl₅O 4-chlorophenyl (×2), trichloromethyl 370.48 Acaricide; regulated due to toxicity
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol C₁₅H₁₅Cl₂NO 4-chlorophenyl (×2), methylamino 296.20 Structural analog; limited commercial data

Key Findings from Comparison

Structural Variations and Molecular Weight: The target compound’s 4-fluorobenzylamino group distinguishes it from simpler analogs like DCPC (hydroxyl group) and Kelthane (trichloromethyl group). This substitution increases molecular weight compared to DCPC (~396 vs. 267 g/mol) but reduces it relative to sulfonyl- or bromine-containing derivatives (e.g., 486 g/mol in ) . The fluorine atom in the benzylamino group may enhance electronegativity and binding affinity in biological systems compared to chlorine or hydrogen substituents .

Functional Group Impact on Applications: Hydroxyl vs. Amino Groups: DCPC and p,p’-DDOH (hydroxyl-containing) are associated with environmental persistence and pesticidal activity, while the target compound’s amino group may confer improved solubility or modified bioactivity . Sulfanyl/Sulfonyl Groups: Compounds with sulfur-based substituents (e.g., ) exhibit higher molecular weights and sensitivity to light/moisture, limiting their stability compared to the target compound .

Toxicity and Regulatory Status: Kelthane’s trichloromethyl group correlates with significant toxicity and regulatory restrictions, whereas the target compound’s amino group might reduce dioxin-like activity observed in DDT metabolites .

Commercial and Research Relevance: The target compound’s discontinued status () contrasts with Kelthane’s historical use, suggesting challenges in synthesis, stability, or efficacy. Derivatives with methylamino groups () remain understudied, indicating gaps in structure-activity relationship data.

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol (CAS No. 321432-79-5) is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18Cl2FNO
  • Molecular Weight : 390.28 g/mol
  • Structure : The compound features a bis(4-chlorophenyl) structure with a 4-fluorobenzyl amino group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism : The compound may inhibit bacterial growth by interfering with critical enzymatic processes.
  • Activity Against Bacteria : It has demonstrated moderate to strong activity against various strains, including Salmonella typhi and Bacillus subtilis.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Salmonella typhi25 µg/mLModerate
Bacillus subtilis20 µg/mLStrong
Escherichia coli50 µg/mLWeak
Staphylococcus aureus40 µg/mLModerate

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition Assay

In vitro studies demonstrated that the compound could inhibit COX activity, leading to reduced inflammatory markers in treated cells. This suggests a possible therapeutic application in inflammatory diseases.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promise. The compound may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : It interacts with specific receptors or enzymes involved in cell proliferation and survival.
  • Research Findings : Studies indicate that similar compounds have shown efficacy in reducing tumor growth in animal models.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast Cancer)15Moderate
HeLa (Cervical Cancer)10Strong
A549 (Lung Cancer)20Moderate

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase and urease, contributing to its antibacterial and anti-inflammatory effects.

Pharmacokinetics and Bioavailability

Research on the pharmacokinetics of this compound indicates a favorable profile:

  • Stability : The compound exhibits low clearance rates in liver microsomes, suggesting good bioavailability.
  • Half-life : Studies show a half-life exceeding 60 minutes in both human and rat models, indicating potential for sustained therapeutic effects.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
14-ChlorophenylMgBr, THF, 0°C → RT, 12 h65–75
24-Fluorobenzylamine, NaBH4, MeOH, 4 h50–60

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–7.4 ppm, split for Cl/F substituents), ethanol -OH (δ 2.5–3.5 ppm, broad), and amine protons (δ 1.8–2.2 ppm).
  • FT-IR : Confirm hydroxyl (3200–3500 cm<sup>−1</sup>), amine (3300 cm<sup>−1</sup>), and C-F stretches (1100–1200 cm<sup>−1</sup>) .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C21H17Cl2FNO (expected [M+H]<sup>+</sup> ~ 408.04).

Advanced: How does fluorination at the benzyl position influence electronic properties and reactivity?

Methodological Answer:
The 4-fluorobenzyl group introduces electron-withdrawing effects, altering:

  • Electrophilicity : Enhanced reactivity in nucleophilic substitution (e.g., SNAr) due to para-F stabilization of transition states.
  • Hydrogen Bonding : Fluorine’s electronegativity strengthens H-bonding with biological targets (e.g., enzyme active sites).
    Experimental Validation :
  • Compare <sup>19</sup>F NMR shifts with non-fluorinated analogs to assess electronic environments .
  • Computational modeling (DFT) to map electrostatic potential surfaces .

Advanced: What strategies resolve contradictions in reported cytotoxicity data for this compound?

Methodological Answer:
Discrepancies in cytotoxicity (e.g., IC50 variability) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293), serum concentration, or exposure time.
  • Stereochemical Purity : Enantiomers may exhibit divergent bioactivities. Use chiral HPLC (Chiralpak AD-H column) to verify purity .
    Recommended Workflow :

Standardize assays using WHO/ISO protocols.

Validate purity via orthogonal methods (NMR, X-ray crystallography).

Cross-reference with structurally related DDT metabolites (e.g., DDOH) to identify structure-activity trends .

Advanced: How to evaluate environmental persistence of this compound compared to DDT analogs?

Methodological Answer:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, analyzing by LC-MS for breakdown products (e.g., chlorophenols).
  • Soil Half-Life : Use OECD 307 guidelines; compare with 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT) under identical conditions .
    Key Findings :
  • The ethanol and amino groups may increase solubility, accelerating biodegradation relative to DDT.
  • Fluorine’s stability could prolong environmental retention in anaerobic systems.

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals.
  • Chromatography : Normal-phase silica (hexane:ethyl acetate, 4:1) or reverse-phase C18 (acetonitrile:water, 70:30).
  • Troubleshooting : If amines persist as impurities, employ ion-exchange resins (e.g., Dowex 50WX8) .

Advanced: What mechanistic insights explain its potential endocrine-disrupting effects?

Methodological Answer:

  • Receptor Binding Assays : Test affinity for estrogen (ERα/β) or androgen receptors (AR) via competitive binding with radiolabeled estradiol/testosterone.
  • Transcriptional Activation : Use luciferase reporter gene assays in MCF-7 cells to measure ER-mediated transcription .
    Hypothesis : The bis(chlorophenyl) moiety may mimic steroidal structures, while the fluorobenzyl group enhances membrane permeability.

Basic: How to assess thermal stability for storage recommendations?

Methodological Answer:

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N2 atmosphere) to determine decomposition onset (~200–250°C expected).
  • Storage : Recommend desiccated, dark conditions at −20°C for long-term stability .

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